N-[(2-Bromoethoxy)carbonyl]-L-leucine
Description
N-[(2-Bromoethoxy)carbonyl]-L-leucine (CAS: 61445-17-8) is a modified amino acid derivative where the α-amino group of L-leucine is protected by a 2-bromoethoxy carbonyl (Beoc) group. This compound is structurally characterized by a brominated ethoxy chain attached to a carbonyl group, which serves as a protective moiety in peptide synthesis. The bromine atom in the Beoc group introduces unique reactivity, making it distinct from traditional protecting groups like benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc).
Properties
CAS No. |
61445-16-7 |
|---|---|
Molecular Formula |
C9H16BrNO4 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
(2S)-2-(2-bromoethoxycarbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C9H16BrNO4/c1-6(2)5-7(8(12)13)11-9(14)15-4-3-10/h6-7H,3-5H2,1-2H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChI Key |
ABXHJJVRYWYEKR-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCCBr |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-leucine typically involves the reaction of L-leucine with 2-bromoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using techniques like column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromoethoxy)carbonyl]-L-leucine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoethoxy group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of L-leucine.
Oxidation: Carbonyl derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Scientific Research Applications
N-[(2-Bromoethoxy)carbonyl]-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in modifying peptides and proteins to enhance their stability and activity.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Mechanism of Action
The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-leucine involves its interaction with various molecular targets. The bromoethoxy group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The compound may also participate in enzyme-catalyzed reactions, where it acts as a substrate or inhibitor, affecting the enzyme’s activity and the associated metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
A. N-[(Benzyloxy)carbonyl]-L-leucine (Z-Leu-OH)
- Structure : Benzyloxycarbonyl (Z) group replaces the bromoethoxy moiety.
- Properties: Deprotection: Requires hydrogenolysis (H₂/Pd) or strong acids (e.g., HBr in acetic acid). Stability: Stable under basic and mild acidic conditions but sensitive to reductive cleavage. Applications: Widely used in SPPS due to orthogonal compatibility with Boc chemistry.
- Comparison : Unlike Beoc, the Z group lacks a halogen, limiting its utility in nucleophilic substitution reactions. The Z group’s aromaticity also increases lipophilicity compared to Beoc .
B. N-(tert-Butoxycarbonyl)-L-leucine (Boc-Leu-OH)
- Structure : tert-Butyl group attached to the carbonyl.
- Properties :
- Deprotection : Cleaved under acidic conditions (e.g., trifluoroacetic acid).
- Stability : Resistant to nucleophiles and bases but labile in strong acids.
- Applications : Preferred in SPPS for its compatibility with Fmoc chemistry.
- Comparison : Boc is more lipophilic than Beoc, affecting solubility in polar solvents. The absence of bromine in Boc limits its use in alkylation or cross-coupling reactions .
C. N-[(Ethoxy)carbonyl]-L-leucine
- Structure : Ethoxy group instead of bromoethoxy.
- Properties :
- Deprotection : Requires basic hydrolysis or enzymatic cleavage.
- Stability : Less reactive than Beoc due to the absence of a leaving group.
- Applications : Rarely used in prodrugs but common in esterification reactions.
- Comparison : Ethoxy lacks the bromine atom, making it unsuitable for strategies requiring halogen-mediated reactivity .
Pharmacological and Biochemical Relevance
For instance, modifications to the quinazolin-2-yl carbonyl scaffold in NTRC-808 improved NTS2 receptor selectivity, underscoring how side-chain alterations (e.g., bromoethoxy) can influence receptor interactions .
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